molecular formula C6H11NO3S B3181533 1-(Methylsulfonyl)-3-piperidinone CAS No. 906360-16-5

1-(Methylsulfonyl)-3-piperidinone

Cat. No.: B3181533
CAS No.: 906360-16-5
M. Wt: 177.22 g/mol
InChI Key: IZWJHLJCHKNTEY-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-piperidinone is an organic compound that belongs to the class of sulfonyl-containing heterocycles It features a piperidinone ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-piperidinone can be synthesized through several methods. One common approach involves the reaction of piperidinone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidinones .

Scientific Research Applications

1-(Methylsulfonyl)-3-piperidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)-3-piperidinone exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)-3-piperidinone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

1-methylsulfonylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJHLJCHKNTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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